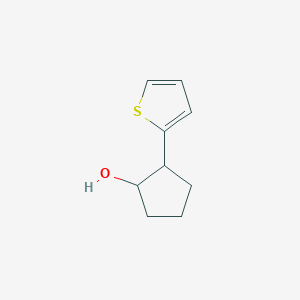
4-メチル-3-オキソモルホリン-2-カルボン酸リチウム(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate is a chemical compound with the molecular formula C6H8LiNO4 It is a lithium salt of 4-methyl-3-oxomorpholine-2-carboxylic acid
科学的研究の応用
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Lithium ions are known to interact with several biological targets, including enzymes like glycogen synthase kinase-3 and inositol monophosphatase .
Biochemical Pathways
Without specific information on “Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Lithium ions are known to impact several pathways, including those involved in the metabolism of inositol phosphates, cyclic amp, and glutamate .
Result of Action
Lithium ions can have neuroprotective effects, modulate gene expression, and stabilize neuronal activities .
Action Environment
Factors such as ph, temperature, and the presence of other ions can affect the action of lithium ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate typically involves the reaction of 4-methyl-3-oxomorpholine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an inert atmosphere to prevent contamination and degradation of the product. The reaction conditions include:
Temperature: Room temperature
Solvent: Water or an appropriate organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Stainless steel or glass-lined reactors to prevent contamination
Purification: Crystallization or recrystallization to obtain the pure product
化学反応の分析
Types of Reactions
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
類似化合物との比較
Similar Compounds
Lithium Carbonate: Commonly used in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar applications in medicine.
4-Methyl-3-oxomorpholine-2-carboxylic Acid: The parent acid of the compound.
Uniqueness
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate is unique due to its specific structure and properties, which may confer distinct biological and chemical activities compared to other lithium salts and related compounds.
特性
IUPAC Name |
lithium;4-methyl-3-oxomorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.Li/c1-7-2-3-11-4(5(7)8)6(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCASFWKMPJHOQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCOC(C1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2587151.png)
![(2E)-N'-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE](/img/structure/B2587152.png)
![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)

![N-(2,5-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2587160.png)

![1-(3,5-dimethoxyphenyl)-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2587166.png)

![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
![methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2587169.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2587171.png)
